molecular formula C10H10F5O3P B13706705 Diethyl (Perfluorophenyl)phosphonate

Diethyl (Perfluorophenyl)phosphonate

Cat. No.: B13706705
M. Wt: 304.15 g/mol
InChI Key: JAPKOJOHZBGUIY-UHFFFAOYSA-N
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Description

Diethyl (Perfluorophenyl)phosphonate is an organophosphorus compound characterized by the presence of a perfluorinated phenyl group attached to a phosphonate moiety. This compound is of significant interest due to its unique chemical properties, which include high thermal stability and resistance to hydrolysis. These attributes make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (perfluorophenyl)phosphonate typically involves the reaction of diethyl phosphite with perfluorophenyl iodide under specific conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate . Another approach involves the use of palladium-catalyzed cross-coupling reactions, which can achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high purity and yield. The use of microwave irradiation has also been explored to accelerate the reaction process and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl (perfluorophenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the type of nucleophile used. For example, reactions with thiols yield thiophosphonates, while reactions with amines produce aminophosphonates .

Mechanism of Action

The mechanism of action of diethyl (perfluorophenyl)phosphonate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s perfluorinated phenyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (perfluorophenyl)phosphonate stands out due to its high thermal stability and resistance to hydrolysis, which are attributed to the presence of the perfluorinated phenyl group. These properties make it particularly valuable in applications where stability under harsh conditions is required.

Properties

Molecular Formula

C10H10F5O3P

Molecular Weight

304.15 g/mol

IUPAC Name

1-diethoxyphosphoryl-2,3,4,5,6-pentafluorobenzene

InChI

InChI=1S/C10H10F5O3P/c1-3-17-19(16,18-4-2)10-8(14)6(12)5(11)7(13)9(10)15/h3-4H2,1-2H3

InChI Key

JAPKOJOHZBGUIY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C(=C(C(=C1F)F)F)F)F)OCC

Origin of Product

United States

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